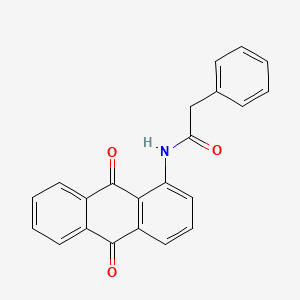

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenylacetamide

Description

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-phenylacetamide is an anthraquinone derivative characterized by a 9,10-dioxo-9,10-dihydroanthracene core substituted at the 1-position with a phenylacetamide group. The anthraquinone core provides redox activity and π-conjugation, while the phenylacetamide moiety introduces hydrogen-bonding and hydrophobic interactions, making the compound a candidate for biological and materials science applications .

Properties

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO3/c24-19(13-14-7-2-1-3-8-14)23-18-12-6-11-17-20(18)22(26)16-10-5-4-9-15(16)21(17)25/h1-12H,13H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIBMHAGJRLWNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385594 | |

| Record name | Benzeneacetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65796-96-5 | |

| Record name | Benzeneacetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenylacetamide typically involves the reaction of 1-aminoanthraquinone with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming hydroquinone derivatives.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted amides and esters.

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenylacetamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenylacetamide involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can inhibit specific enzymes, such as topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells. The presence of the anthraquinone core is crucial for its biological activity, as it facilitates the formation of reactive oxygen species (ROS), contributing to its cytotoxic effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Findings from Comparative Studies

Solubility and Bioavailability: Sulfonyl or sulfamoyl substituents (e.g., 2-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide) significantly improve aqueous solubility, addressing a common limitation of anthraquinone derivatives .

Pharmacological Modulation : Fluorine or trifluoromethyl groups (e.g., 4-fluorophenyl or trifluoroacetamide derivatives) enhance metabolic stability and binding affinity to hydrophobic enzyme pockets, making them superior candidates for anticancer or antimicrobial agents .

Synthetic Versatility : The phenylacetamide group allows for facile derivatization. For example, replacing phenyl with thiadiazole (e.g., N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide) introduces sulfur-based reactivity for metal-catalyzed cross-coupling reactions .

Biological Activity

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenylacetamide is a compound belonging to the anthraquinone family, characterized by its unique structure that combines a phenylacetamide moiety with a 9,10-dioxo-9,10-dihydroanthracene core. Its molecular formula is C22H15NO3, and it has garnered interest due to its potential biological activities, particularly in medicinal chemistry.

Anticancer Properties

Research indicates that N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenylacetamide exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines. For instance:

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

The proposed mechanisms of action for N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenylacetamide include:

- Inhibition of Tyrosinase Activity : Similar to other anthraquinone derivatives, this compound may inhibit tyrosinase, an enzyme crucial for melanin production. This property could be beneficial in treating hyperpigmentation disorders.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.

- Modulation of Signaling Pathways : It is suggested that the compound interacts with various signaling pathways involved in cell survival and proliferation.

Case Studies

Several studies have explored the biological activities of this compound:

- Study on Antiproliferative Effects : A study evaluated the antiproliferative effects of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenylacetamide against NPC-TW01 cells and found an IC50 value of 2.62 µM, indicating potent activity against nasopharyngeal carcinoma cells .

- Cytotoxicity Assessment : In another study assessing cytotoxicity in HeLa cells, the compound demonstrated an IC50 value of 5.00 µM after 48 hours of treatment. This suggests that it can effectively reduce cell viability at relatively low concentrations.

- Tyrosinase Inhibition Studies : The compound's ability to inhibit tyrosinase was tested against mushroom tyrosinase with promising results indicating its potential as a skin-lightening agent .

Structure-Activity Relationship (SAR)

The unique structure of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenylacetamide contributes significantly to its biological activity:

| Structural Feature | Impact on Activity |

|---|---|

| Anthracene Core | Facilitates interaction with biological targets |

| Phenylacetamide Moiety | Enhances solubility and bioavailability |

| Dioxo Groups | Contributes to redox properties |

This combination allows for diverse reactivity profiles and interaction mechanisms compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.